5,5-Dimethyloxazolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dimethyloxazolidine can be synthesized through several methods. One common method involves the reaction of α-hydroxyisobutyramide with di(lower alkyl) carbonate and an alkali metal alcoholate . This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product for various applications .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyloxazolidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by various reagents and conditions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed in reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
5,5-Dimethyloxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethyloxazolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . This interaction can lead to various physiological effects, such as the suppression of seizures in the case of its antiepileptic properties .
Comparison with Similar Compounds
Oxazolidinones: These compounds share a similar core structure with 5,5-Dimethyloxazolidine and are used in various applications, including as antibiotics.
Spirooxazolidines: These derivatives have a spirocyclic structure and are employed in the synthesis of complex organic molecules.
Polycyclic Oxazolidines: These compounds contain multiple oxazolidine rings and are used in the development of pharmaceuticals and other bioactive molecules.
Uniqueness: this compound is unique due to its specific structural features, such as the geminal dimethyl substitution at the C5 position. This substitution induces a conformational bias, enhancing its utility as a chiral auxiliary and improving its stability in various reactions .
Properties
IUPAC Name |
5,5-dimethyl-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-6-4-7-5/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXYSKJOWOZWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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